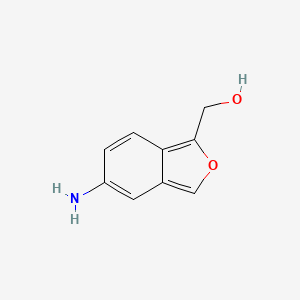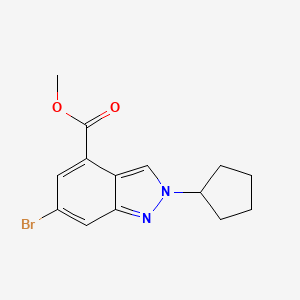
methyl 6-bromo-2-cyclopentyl-2H-indazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-bromo-2-cyclopentyl-2H-indazole-4-carboxylate is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromine atom at the 6th position, a cyclopentyl group at the 2nd position, and a methyl ester group at the 4th position of the indazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromo-2-cyclopentyl-2H-indazole-4-carboxylate typically involves the cyclization of methyl 3-amino-5-bromo-2-methylbenzoate with a solution of potassium nitrite in acetic acid at room temperature. This reaction yields the desired indazole derivative . The combined organic layers are then dried over magnesium sulfate, filtered, and concentrated under vacuum before being stirred in petroleum ether, filtered, and dried to afford the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-bromo-2-cyclopentyl-2H-indazole-4-carboxylate can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Cyclization Reactions: The indazole ring can undergo further cyclization reactions to form more complex structures.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Potassium Nitrite in Acetic Acid: Used for cyclization reactions.
Magnesium Sulfate: Used for drying organic layers.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
Methyl 6-bromo-2-cyclopentyl-2H-indazole-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of novel compounds with potential anticancer, antiangiogenic, and antioxidant activities.
Biological Studies: The compound is evaluated for its ability to inhibit the viability of cancer cell lines and its potential to inhibit proangiogenic cytokines associated with tumor development.
Chemical Biology: It serves as a tool compound for studying the biological pathways and molecular targets involved in its mechanism of action.
Mécanisme D'action
The mechanism of action of methyl 6-bromo-2-cyclopentyl-2H-indazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit the viability of certain cancer cell lines by interfering with the proangiogenic cytokines such as tumor necrosis factor-alpha (TNFα), vascular endothelial growth factor (VEGF), and epidermal growth factor (EGF) . The compound’s antiangiogenic activity is attributed to its ability to inhibit these cytokines, thereby preventing the formation of new blood vessels that supply nutrients to tumors .
Comparaison Avec Des Composés Similaires
Methyl 6-bromo-2-cyclopentyl-2H-indazole-4-carboxylate can be compared with other similar indazole derivatives, such as:
These compounds share the indazole core structure but differ in the substituents attached to the indazole ring
Propriétés
Formule moléculaire |
C14H15BrN2O2 |
|---|---|
Poids moléculaire |
323.18 g/mol |
Nom IUPAC |
methyl 6-bromo-2-cyclopentylindazole-4-carboxylate |
InChI |
InChI=1S/C14H15BrN2O2/c1-19-14(18)11-6-9(15)7-13-12(11)8-17(16-13)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3 |
Clé InChI |
OUBUGZTXUIMGRA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=CC2=NN(C=C12)C3CCCC3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(aminomethyl)-1-bicyclo[2.2.1]heptanyl]-N-tert-butylcarbamate](/img/structure/B11821657.png)

![Bis[2-(4-aminopyrazol-1-yl)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino] oxalate](/img/structure/B11821679.png)
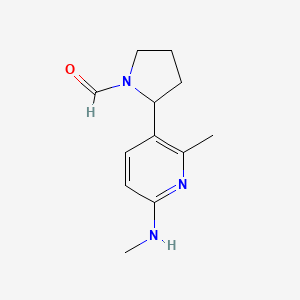
amino}acetate](/img/structure/B11821685.png)

![(2S,4S)-4-Amino-2-methyl-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B11821695.png)
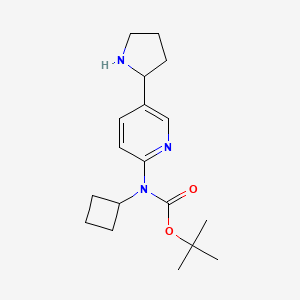
![4-[2-(dimethylamino)ethenyl]benzonitrile](/img/structure/B11821706.png)
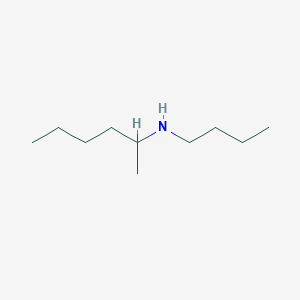


![4,4,5,5-tetramethyl-2-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-2-yl]-1,3,2-dioxaborolane](/img/structure/B11821736.png)
